![molecular formula C14H20N2OS B2873566 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1705692-58-5](/img/structure/B2873566.png)
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone is a synthetic organic compound that has drawn attention for its multifaceted applications in scientific research. This compound's unique chemical structure facilitates diverse biochemical interactions, making it a subject of interest in fields ranging from chemistry to pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, beginning with the preparation of the azabicyclo[3.2.1]octane core. This core is then functionalized with a methylthio group and pyrrol-1-yl ethanone moiety.
Formation of Azabicyclo[3.2.1]octane Core: : This step often employs cyclization reactions using starting materials like cyclohexanone and ammonia.
Introduction of the Methylthio Group: : Utilizing methylthiolating agents under controlled conditions.
Attachment of Pyrrol-1-yl Ethanone: : This final step typically involves condensation reactions to introduce the pyrrole group.
Industrial Production Methods
Industrial-scale production of 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone follows a similar pathway but is optimized for yield and efficiency. This can include the use of continuous flow reactors and automated synthesizers.
Análisis De Reacciones Químicas
Types of Reactions
This compound is reactive and can participate in various types of chemical reactions:
Oxidation: : Typically oxidized by reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduced using hydrogenation catalysts or reducing agents such as lithium aluminum hydride.
Substitution: : Participates in nucleophilic or electrophilic substitution reactions depending on the substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: : Catalytic hydrogenation, sodium borohydride, and lithium aluminum hydride.
Substitution: : Halogenated reagents, acid chlorides, or sulfonates.
Major Products Formed
Depending on the reaction type, the major products can vary:
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced alkanes or amines.
Substitution: : Varied alkyl or acyl substituted products.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, it is used as a reference compound for the study of stereochemistry and reaction mechanisms. Its structure makes it ideal for investigating intramolecular interactions.
Biology
In biological research, the compound can act as a ligand for binding studies with proteins or nucleic acids. Its binding affinities make it useful in assays and structural biology.
Medicine
The compound's potential pharmacological properties are of interest, particularly as a scaffold for drug design. Researchers study its bioactivity, seeking new therapeutic agents for various diseases.
Industry
In industrial applications, it may be employed in the synthesis of complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. Its bicyclic structure enables specific binding to these targets, influencing biochemical pathways. The methylthio and pyrrole groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-((1R,2S)-3-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone: : Lacks the methylthio group, leading to different reactivity.
1-((1R,5S)-3-(methoxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone: : Similar structure but different substituents.
Uniqueness
The presence of both the methylthio and pyrrole groups distinguishes 1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(1H-pyrrol-1-yl)ethanone from similar compounds, providing unique chemical and biological properties.
Hope this helps! If there's any other specific info you need, feel free to ask.
Propiedades
IUPAC Name |
1-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-18-13-8-11-4-5-12(9-13)16(11)14(17)10-15-6-2-3-7-15/h2-3,6-7,11-13H,4-5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKQDOMCDUZFGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
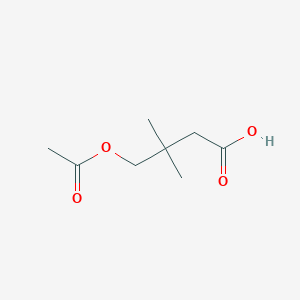
![4-(dimethylsulfamoyl)-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2873484.png)

![2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2873487.png)
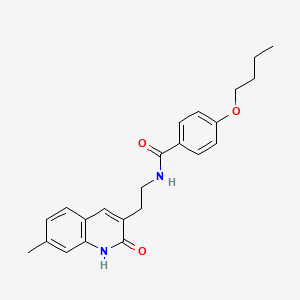
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-(4-methoxybenzenesulfonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2873492.png)
![3-{[1-(2-Chlorobenzenesulfonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2873493.png)
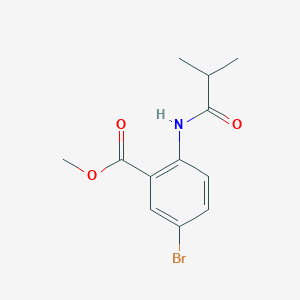
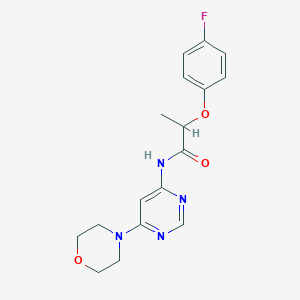
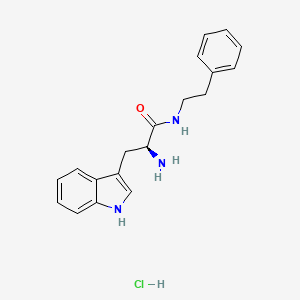
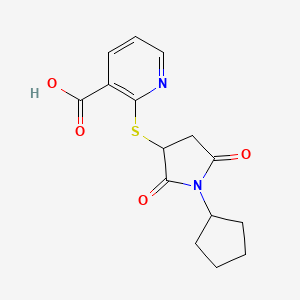
![1,7-dimethyl-3-phenethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2873503.png)
![2,3-dimethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2873505.png)
![4-(benzylsulfanyl)-2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2873506.png)
